![molecular formula C13H16ClF3N2O3S B13410007 [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with a chloro group and an ethylpiperazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under basic conditions to form the corresponding 2-chloro-3-(4-ethylpiperazin-1-yl)phenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and piperazine moiety can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonate-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-chloro-3-(4-methylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.
[2-chloro-3-(4-phenylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with a phenyl group instead of an ethyl group on the piperazine ring.
[2-chloro-3-(4-isopropylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with an isopropyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylpiperazinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16ClF3N2O3S |
|---|---|
Molekulargewicht |
372.79 g/mol |
IUPAC-Name |
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H16ClF3N2O3S/c1-2-18-6-8-19(9-7-18)10-4-3-5-11(12(10)14)22-23(20,21)13(15,16)17/h3-5H,2,6-9H2,1H3 |
InChI-Schlüssel |
OSAWMUSYWTYCJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



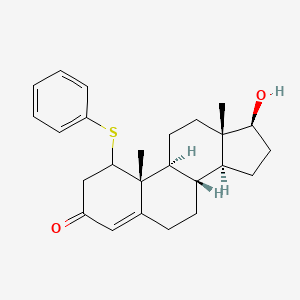
![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
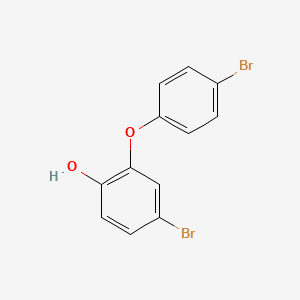
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
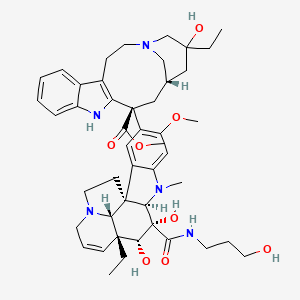
![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)

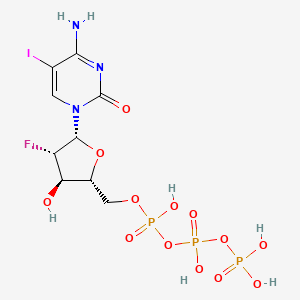
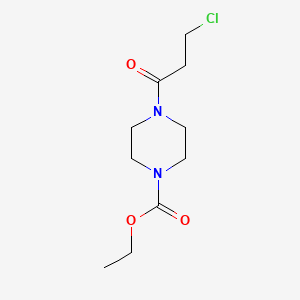

![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)

